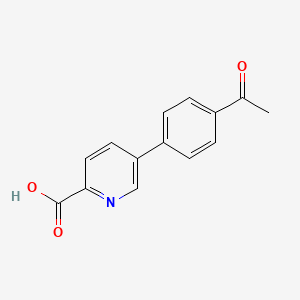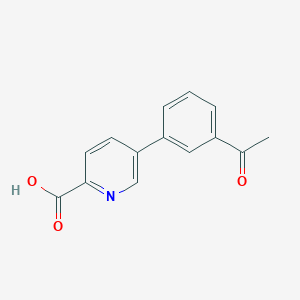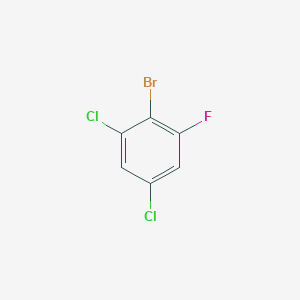
2-Bromo-1,5-dichloro-3-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1,5-dichloro-3-fluorobenzene is a clear colorless to light yellow liquid . It has a molecular formula of C6H2BrCl2F and an average mass of 243.889 Da .
Molecular Structure Analysis
The molecular structure of 2-Bromo-1,5-dichloro-3-fluorobenzene consists of a benzene ring with bromine, chlorine, and fluorine substituents . The exact positions of these substituents can significantly affect the properties and reactivity of the molecule.Physical And Chemical Properties Analysis
2-Bromo-1,5-dichloro-3-fluorobenzene is a clear colorless to light yellow liquid . It has a molecular weight of 243.889 Da . It is not likely mobile in the environment due to its low water solubility .科学的研究の応用
Synthesis of 2-Fluoro-4-bromobiphenyl
2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, has been synthesized via a practical pilot-scale method. This method, developed by Qiu et al., overcomes the limitations of previous approaches by using methyl nitrite and 2-fluoro-4-bromoaniline, resulting in a more feasible synthesis for large-scale production despite the handling challenges of methyl nitrite (Qiu et al., 2009).
Brominated Flame Retardants in Indoor Environments
Brominated flame retardants (BFRs) have been extensively studied due to their occurrence in indoor air, dust, consumer goods, and food. A critical review by Zuiderveen et al. highlights the presence of novel brominated flame retardants (NBFRs) in these environments. The review underscores the need for further research on the occurrence, environmental fate, and toxicity of these compounds. The study also reveals significant knowledge gaps for several NBFRs, emphasizing the necessity for improved analytical methods and further research on indoor environments, emission sources, and potential leaching (Zuiderveen et al., 2020).
Health Effects of Polybrominated Dibenzo-p-dioxins
The health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) have been a subject of extensive research. While the brominated compounds have similar toxicity profiles to their chlorinated counterparts, Birnbaum et al. note that the current exposure data is extremely limited. This represents a significant data gap in assessing the potential risk of these chemicals. The review also mentions the increasing use of brominated flame retardants, which is likely to raise human and wildlife exposure to these compounds (Birnbaum et al., 2003).
Formation of Dioxins and Furans from Brominated Flame Retardants
The formation of both polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) and mixed polybromochloro-dibenzo-p-dioxins and dibenzofurans (PBCDD/Fs or PXDD/Fs) from the combustion of BFRs is a growing concern. Zhang et al. review the formation mechanisms of these compounds and summarize available emission data from various combustion sources. The review also identifies local factors affecting the formation of PBDD/Fs and mixed PXDD/Fs during the combustion of BFRs. This comprehensive overview stresses the need for a better understanding of the formation and environmental impact of these compounds (Zhang et al., 2016).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .
特性
IUPAC Name |
2-bromo-1,5-dichloro-3-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2F/c7-6-4(9)1-3(8)2-5(6)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZZZUSFPGSBOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,4-dichloro-6-fluorobenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine, 95%](/img/structure/B6336767.png)

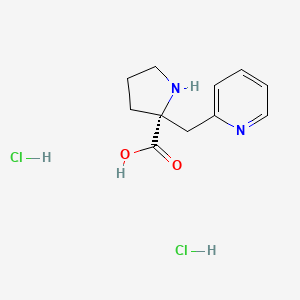
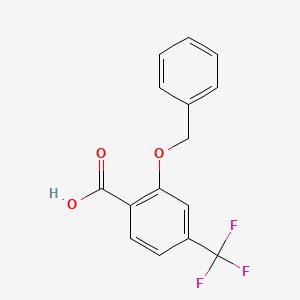
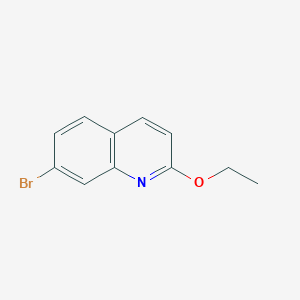




![Ethyl 2-[3-(2-indolyl)phenyl]-4-methylthiazole-5-carboxylate](/img/structure/B6336838.png)


